![molecular formula C80H96O8 B13775456 p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
p-Isopropylcalix[8]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Isopropylcalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry. p-Isopropylcalix8arene, in particular, has eight phenolic units and is substituted with isopropyl groups at the para positions, enhancing its solubility and complexation properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylcalix8arene typically involves the cyclooligomerization of p-isopropylphenol with formaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenolic units. The reaction mixture is heated to promote the cyclization process, resulting in the formation of the calixarene macrocycle.
Industrial Production Methods
Industrial production of p-Isopropylcalix8arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
p-Isopropylcalix8arene undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides and alkali metals, through coordination with the phenolic oxygen atoms.
Substitution Reactions: The isopropyl groups can be substituted with other functional groups to modify the properties of the calixarene.
Oxidation and Reduction Reactions: The phenolic units can undergo oxidation and reduction reactions, altering the electronic properties of the macrocycle.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as lanthanide nitrates or alkali metal chlorides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Complexation Reactions: The major products are metal-calixarene complexes, which have applications in catalysis and sensing.
Substitution Reactions: Substituted calixarenes with modified functional groups, enhancing their solubility or binding properties.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the calixarene, which can exhibit different electronic and structural properties.
Scientific Research Applications
p-Isopropylcalix8arene has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the selective binding and separation of ions and molecules.
Biology: It serves as a molecular scaffold for the development of enzyme mimics and biosensors.
Medicine: The compound is explored for drug delivery systems due to its ability to encapsulate therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymeric membranes for selective ion transport and separation processes.
Mechanism of Action
The mechanism of action of p-Isopropylcalix8arene primarily involves its ability to form host-guest complexes. The phenolic oxygen atoms act as coordination sites for metal ions or other guest molecules, leading to the formation of stable complexes. The isopropyl groups enhance the solubility and binding properties of the calixarene, allowing it to interact effectively with various molecular targets. The molecular pathways involved in these interactions depend on the specific guest molecules and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
- p-tert-Butylcalix8arene : Similar in structure but with tert-butyl groups instead of isopropyl groups. It has different solubility and complexation properties.
- p-Methylcalix8arene : Substituted with methyl groups, leading to variations in binding affinity and solubility.
- p-Ethylcalix8arene : Contains ethyl groups, affecting its complexation behavior and solubility.
Uniqueness
p-Isopropylcalix8arene is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and complexation properties compared to other calixarenes. This makes it particularly valuable in applications requiring high solubility and strong binding affinity for guest molecules.
Properties
Molecular Formula |
C80H96O8 |
|---|---|
Molecular Weight |
1185.6 g/mol |
IUPAC Name |
5,11,17,23,29,35,41,47-octa(propan-2-yl)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol |
InChI |
InChI=1S/C80H96O8/c1-41(2)49-17-57-33-59-19-50(42(3)4)21-61(74(59)82)35-63-23-52(44(7)8)25-65(76(63)84)37-67-27-54(46(11)12)29-69(78(67)86)39-71-31-56(48(15)16)32-72(80(71)88)40-70-30-55(47(13)14)28-68(79(70)87)38-66-26-53(45(9)10)24-64(77(66)85)36-62-22-51(43(5)6)20-60(75(62)83)34-58(18-49)73(57)81/h17-32,41-48,81-88H,33-40H2,1-16H3 |
InChI Key |
FUNVVCPIXASZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)C)CC8=C(C(=CC(=C8)C(C)C)CC9=C(C(=CC(=C9)C(C)C)C2)O)O)O)C(C)C)C(C)C)C(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
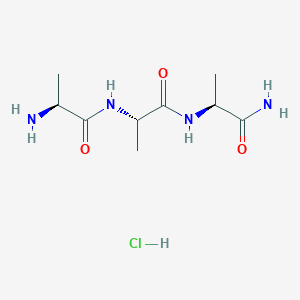
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
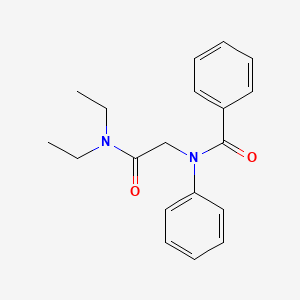

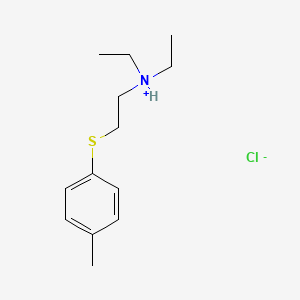
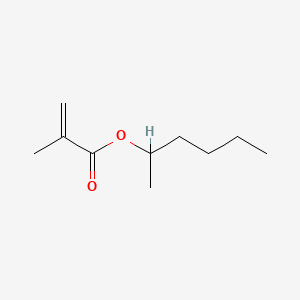
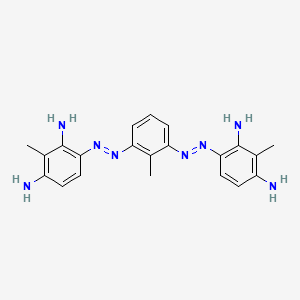
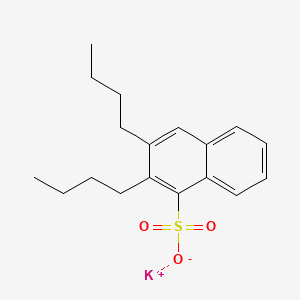
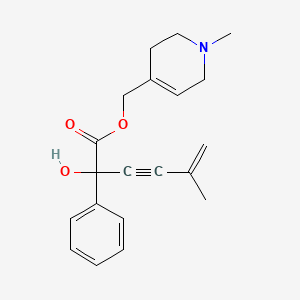
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
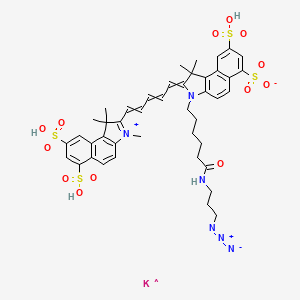
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
